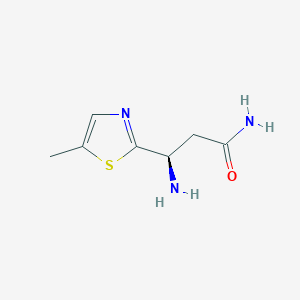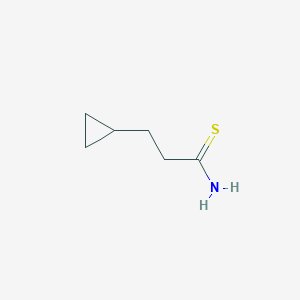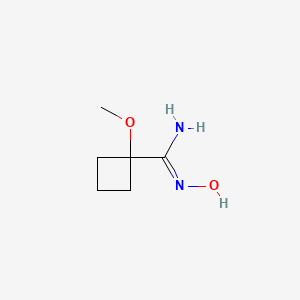
N'-Hydroxy-1-methoxycyclobutane-1-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-Hydroxy-1-methoxycyclobutane-1-carboximidamide is a chemical compound with the molecular formula C₆H₁₂N₂O₂ and a molecular weight of 144.17 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes a cyclobutane ring.
Métodos De Preparación
The synthesis of N’-Hydroxy-1-methoxycyclobutane-1-carboximidamide involves several steps. One common method includes the reaction of cyclobutanone with hydroxylamine to form cyclobutanone oxime. This intermediate is then methylated using methanol and a suitable catalyst to yield N’-Hydroxy-1-methoxycyclobutane-1-carboximidamide
Análisis De Reacciones Químicas
N’-Hydroxy-1-methoxycyclobutane-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl or methoxy groups are replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N’-Hydroxy-1-methoxycyclobutane-1-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although no specific medical uses have been established yet.
Mecanismo De Acción
The mechanism of action of N’-Hydroxy-1-methoxycyclobutane-1-carboximidamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and molecular targets are still under investigation, and more research is needed to fully understand its effects .
Comparación Con Compuestos Similares
N’-Hydroxy-1-methoxycyclobutane-1-carboximidamide can be compared with similar compounds such as:
Cyclobutanone oxime: An intermediate in its synthesis, known for its reactivity and use in organic synthesis.
Methoxycyclobutane derivatives: Compounds with similar structures but different functional groups, used in various chemical reactions.
Hydroxycyclobutane derivatives: Compounds with hydroxyl groups attached to the cyclobutane ring, studied for their unique chemical properties
Propiedades
Fórmula molecular |
C6H12N2O2 |
|---|---|
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
N'-hydroxy-1-methoxycyclobutane-1-carboximidamide |
InChI |
InChI=1S/C6H12N2O2/c1-10-6(3-2-4-6)5(7)8-9/h9H,2-4H2,1H3,(H2,7,8) |
Clave InChI |
COFFQZUTKKNCJJ-UHFFFAOYSA-N |
SMILES isomérico |
COC1(CCC1)/C(=N/O)/N |
SMILES canónico |
COC1(CCC1)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


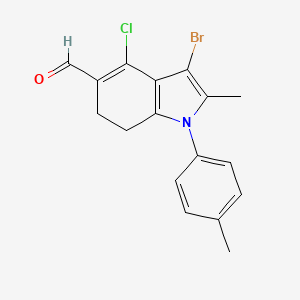
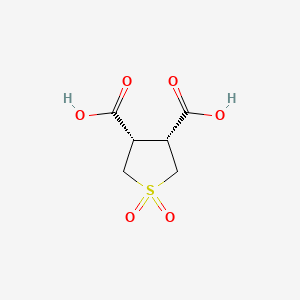

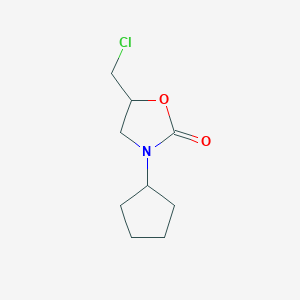
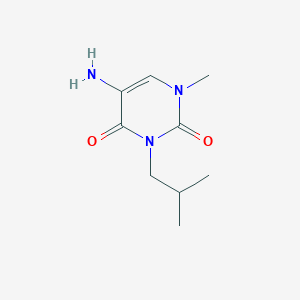
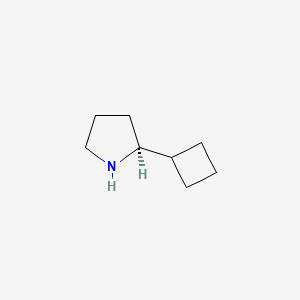
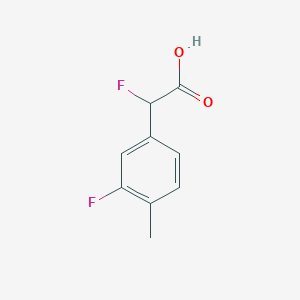
![5-{[(2S)-2-hydroxypropyl]amino}pyridine-2-carbonitrile](/img/structure/B15239563.png)
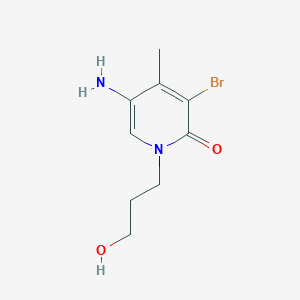
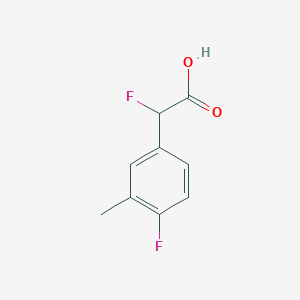

![3-Chloro-5-[(methylsulfanyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B15239578.png)
